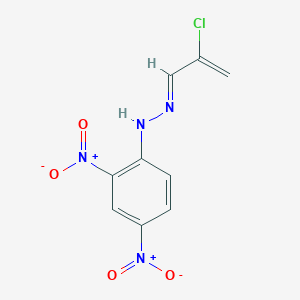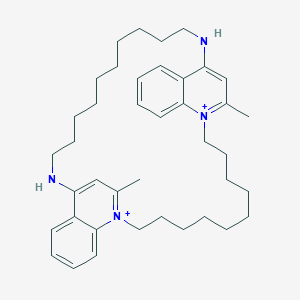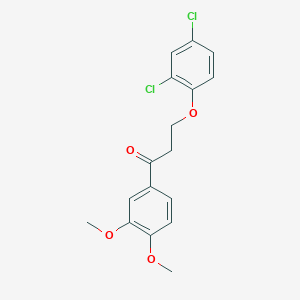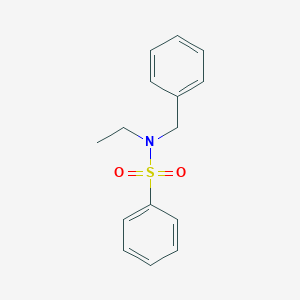
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone (CPDNPH) is a chemical compound that is widely used in scientific research. It is a derivative of aldehyde and is commonly used in the synthesis of other organic compounds. CPDNPH is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone reacts with aldehydes to form stable hydrazones. The reaction takes place through the formation of a Schiff base intermediate. The mechanism of the reaction is as follows:
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone + Aldehyde → Schiff Base Intermediate → Hydrazones
Biochemical and Physiological Effects:
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is not known to have any direct biochemical or physiological effects. However, it is important to handle 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone with care as it is a toxic and potentially hazardous chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is a useful reagent for the detection and quantification of aldehydes. It is also a versatile derivatizing agent for GC-MS analysis. However, 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is a toxic and potentially hazardous chemical that should be handled with care. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for the use of 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone in scientific research. One potential application is in the detection and quantification of aldehydes in biological samples. 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone could be used to analyze the levels of aldehydes in blood, urine, and other bodily fluids. Another potential application is in the synthesis of new organic compounds. 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone could be used as a building block for the synthesis of new drugs and other bioactive molecules. Finally, 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone could be used in the development of new analytical techniques for the detection of aldehydes in environmental samples.
Métodos De Síntesis
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is synthesized by reacting 2-chloropropenaldehyde with 2,4-dinitrophenylhydrazine. The reaction takes place in an organic solvent such as ethanol or acetone. The product is then purified by recrystallization. The chemical equation for the synthesis of 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is as follows:
2-Chloropropenaldehyde + 2,4-Dinitrophenylhydrazine → 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone + H2O
Aplicaciones Científicas De Investigación
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is widely used in scientific research as a reagent for the detection and quantification of aldehydes. It is also used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone reacts with aldehydes to form stable hydrazones, which can be easily analyzed by GC-MS. 2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone is also used in the synthesis of other organic compounds such as 2-chloropropionic acid and 2-chloropropionyl chloride.
Propiedades
Número CAS |
18748-42-0 |
|---|---|
Nombre del producto |
2-Chloropropenaldehyde 2,4-dinitrophenylhydrazone |
Fórmula molecular |
C9H7ClN4O4 |
Peso molecular |
270.63 g/mol |
Nombre IUPAC |
N-[(E)-2-chloroprop-2-enylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C9H7ClN4O4/c1-6(10)5-11-12-8-3-2-7(13(15)16)4-9(8)14(17)18/h2-5,12H,1H2/b11-5+ |
Clave InChI |
VPOJIHJIEOKEHD-VZUCSPMQSA-N |
SMILES isomérico |
C=C(/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES |
C=C(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canónico |
C=C(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
Sinónimos |
2-Chloropropenal 2,4-dinitrophenylhydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)




![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
